(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C6H7BClNO3. It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a methyl group. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of the compound (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various biologically active compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can impact their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various biologically active compounds, such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action can be influenced by the presence of various functional groups and reaction conditions.
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they transfer their organic groups to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of 5-chloro-2-hydroxy-6-methylpyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and reaction conditions efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Ketones and Aldehydes: Formed through oxidation of the hydroxyl group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-boronic Acid: Similar structure but lacks the chlorine and hydroxyl groups.
5-Chloropyridine-2-boronic Acid: Similar structure but lacks the hydroxyl and methyl groups.
2-Chloro-6-methylpyridine-3-boronic Acid: Similar structure but lacks the hydroxyl group.
Uniqueness
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
(5-chloro-6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,11-12H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUGPLZXYGPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(NC1=O)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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